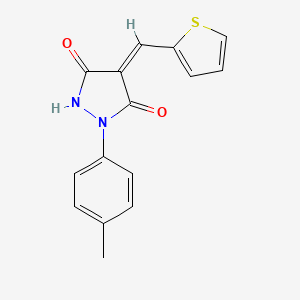
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, also known as MTDP, is a chemical compound that has been studied for its potential applications in scientific research. MTDP belongs to the class of pyrazolidinedione derivatives and has shown promising results in various research studies.
Mecanismo De Acción
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in the levels of this neurotransmitter. This compound also acts as a dopamine receptor agonist, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has several advantages for lab experiments, including its ease of synthesis and relatively low cost compared to other compounds with similar pharmacological properties. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further studies are needed to explore the potential therapeutic effects of this compound in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate in ethanol. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the management of pain and inflammation.
Propiedades
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)17-15(19)13(14(18)16-17)9-12-3-2-8-20-12/h2-9H,1H3,(H,16,18)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDZBXDLRTJFA-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
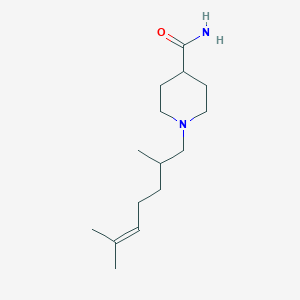
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5036219.png)
![1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5036226.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5036230.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)
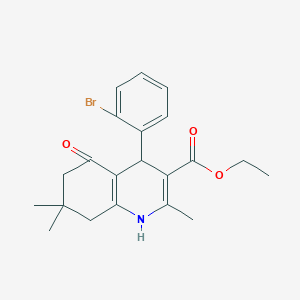
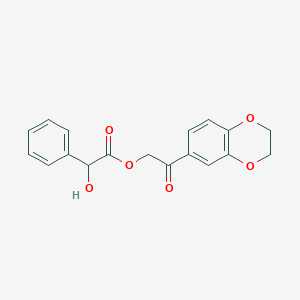
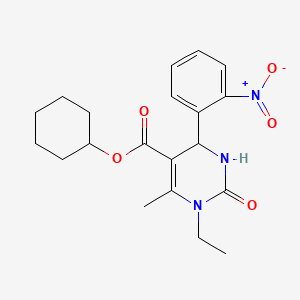
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-isobutyl-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036280.png)
![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)
